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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of 4-(3-Formylphenyl)phenol (CAS No. 283147-95-5). While
specific experimental data for this compound is limited in publicly accessible literature, this
document compiles available information and presents theoretical and extrapolated data based
on the well-established chemistry of phenols and biphenyls. This guide includes a summary of
its physicochemical properties, a detailed plausible synthesis protocol via Suzuki coupling,
expected spectral characteristics for identification, and a discussion of its potential biological
significance in the context of related phenolic compounds.

Physical and Chemical Properties

4-(3-Formylphenyl)phenol, also known as 3' -formyl-[1,1'-biphenyl]-4-ol, is a bifunctional
organic compound containing both a phenol and a benzaldehyde moiety.[1] Its structure
suggests a potential for hydrogen bonding and moderate polarity. While specific experimentally
determined physical properties such as melting and boiling points are not readily available,
estimations can be made based on structurally similar compounds like 4-phenylphenol. A
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Safety Data Sheet (SDS) indicates that the compound is considered harmful if swallowed and

causes skin and eye irritation, with the chemical, physical, and toxicological properties not yet

fully investigated.[2]

Table 1: Physical and Chemical Properties of 4-(3-Formylphenyl)phenol

Property Value Source/Comment
IUPAC Name 4-(3-Formylphenyl)phenol
3'-formyl-[1,1'-biphenyl]-4-ol, 3-
Synonyms (4- [1]
hydroxyphenyl)benzaldehyde
CAS Number 283147-95-5 [1]
Molecular Formula C13H1002 [1]
Molecular Weight 198.22 g/mol [1]
Expected to be a solid at room Based on analogous
Appearance
temperature. compounds.
Melting Point Not available.
Boiling Point Not available.
Expected to be soluble in
- organic solvents like methanol,  Based on the properties of
Solubility ]
ethanol, acetone, and DMSO. phenols and biphenyls.
Limited solubility in water.
Expected to be weakly acidic
pKa Not available. due to the phenolic hydroxyl

group.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of 4-(3-Formylphenyl)phenol is the Suzuki-

Miyaura cross-coupling reaction. This widely used reaction forms a carbon-carbon bond

between an organoboron compound and an organohalide, catalyzed by a palladium complex.
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In this case, the coupling would occur between 3-formylphenylboronic acid and a protected 4-
halophenol (e.g., 4-bromoanisole), followed by deprotection of the hydroxyl group.

Proposed Synthesis Workflow
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Proposed Synthesis of 4-(3-Formylphenyl)phenol via Suzuki Coupling
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Caption: Proposed Suzuki coupling workflow for the synthesis of 4-(3-Formylphenyl)phenol.
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Detailed Experimental Protocol: Suzuki Coupling

Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.0 eq.), 4-
bromoanisole (1.0 eq.), a palladium catalyst such as Pd(PPhs)4 (0.05 eq.), and a base such
as potassium carbonate (2.0 eq.).

Solvent Addition: Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene,
ethanol, and water.

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or
argon) and monitor the reaction progress by thin-layer chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to room temperature and add water.
Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the
organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification of Intermediate: Concentrate the organic phase under reduced pressure and
purify the crude product by column chromatography on silica gel to obtain the intermediate,
4-methoxy-3'-formylbiphenyl.

Deprotection: Dissolve the purified intermediate in a dry solvent like dichloromethane (DCM)
under an inert atmosphere and cool to 0°C. Add a demethylating agent such as boron
tribromide (BBrs) dropwise.

Final Workup and Purification: After the reaction is complete, quench the reaction with
methanol and then water. Extract the product with an organic solvent, wash, dry, and
concentrate. Purify the final product, 4-(3-Formylphenyl)phenol, by column
chromatography or recrystallization.

Spectroscopic Characterization

The identity and purity of 4-(3-Formylphenyl)phenol would be confirmed using standard

spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Expected Spectroscopic Data for 4-(3-Formylphenyl)phenol
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Technique Expected Features

- A singlet for the aldehyde proton (~9.9-10.1
ppm).- A singlet for the phenolic hydroxyl proton
(variable, ~5-10 ppm, depending on solvent and

1H NMR concentration).- Aromatic protons in the range of
~6.8-8.0 ppm, showing characteristic splitting
patterns for the 1,4-disubstituted and 1,3-
disubstituted phenyl rings.

- A signal for the aldehyde carbonyl carbon
(~190-195 ppm).- Signals for the aromatic

13C NMR carbons (~115-160 ppm), including the carbon
bearing the hydroxyl group (~155-160 ppm) and

the carbon bearing the formyl group.

- A broad absorption band for the phenolic O-H
stretch (~3200-3600 cm~1).- A sharp absorption
band for the aldehyde C=0 stretch (~1690-1715
IR Spectroscopy cm~1).- C-H stretching for aromatic protons
(~3000-3100 cm™1).- C=C stretching for the
aromatic rings (~1450-1600 cm~1).- C-O
stretching for the phenol (~1200-1260 cm™1).

- Amolecular ion peak (M+) corresponding to
M Spect . the molecular weight of 198.22 g/mol .-
ass Spectrometr
P Y Characteristic fragmentation patterns, including

the loss of the formyl group (CHO).

Potential Biological Significance and Signaling
Pathways

While no specific biological studies on 4-(3-Formylphenyl)phenol have been identified, the
structural motifs of phenol and biphenyl are present in many biologically active molecules.
Phenolic compounds are well-known for their antioxidant, anti-inflammatory, and anticancer
activities.[3][4] The biphenyl scaffold is also a common feature in various pharmaceutical
agents.
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Given its structure, 4-(3-Formylphenyl)phenol could potentially interact with various biological
targets. For instance, phenolic compounds are known to modulate signaling pathways involved
in cellular stress responses and inflammation. One such pathway is the Phenylpropanoid
Pathway, which is involved in the biosynthesis of a wide variety of phenolic compounds in
plants that have roles in defense against pathogens and other stresses. In human cells,
phenolic compounds have been shown to influence pathways like the TGF-f3 signaling
pathway.
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Potential Modulation of TGF-3 Signaling by a Phenolic Compound

TGF-$ Ligand

Binds
i 4-(3-Formylphenyl)phenol
(TGF B Receptor) ( (Hypothetical)
////
Activates ,/Potential Inhibition?
/
) 4

(SmadZ/S Phosphorylatior)
(Smad Complex)

ranslocates to

Nucleus

Regulates

Gene Transcription
(e.g., Cell Cycle Arrest, Apoptosis)

Click to download full resolution via product page

Caption: Hypothetical modulation of the TGF-3 signaling pathway by 4-(3-
Formylphenyl)phenol.
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Further research is required to determine the specific biological activities and mechanisms of
action of 4-(3-Formylphenyl)phenol. Its bifunctional nature makes it an interesting candidate
for studies in medicinal chemistry and drug discovery, potentially as a building block for more
complex molecules or as a standalone therapeutic agent.

Conclusion

4-(3-Formylphenyl)phenol is a readily synthesizable organic compound with potential for
further investigation in materials science and medicinal chemistry. This guide provides a
foundational understanding of its properties and a framework for its synthesis and
characterization. The lack of extensive experimental data in the current literature highlights an
opportunity for new research to fully elucidate the physical, chemical, and biological
characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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